2-(2,3-Difluorophenyl)isobutyramide

Description

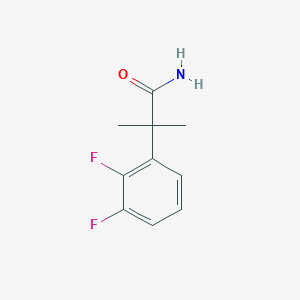

2-(2,3-Difluorophenyl)isobutyramide is a fluorinated aromatic compound characterized by an isobutyramide backbone substituted with a 2,3-difluorophenyl group. Fluorinated aromatic systems are commonly employed in drug design due to their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding via electronic effects .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-2-methylpropanamide |

InChI |

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

RQTKKJAAHPGPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)F)F)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below compares key structural and functional attributes of 2-(2,3-Difluorophenyl)isobutyramide with two structurally related compounds:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Fluorine Positions |

|---|---|---|---|---|

| This compound | Isobutyramide | 2,3-Difluorophenyl attached to isobutyramide backbone | Not reported | 2-, 3-positions on phenyl |

| Goxalapladib [2005] (CAS 412950-27-7) | 1,8-Naphthyridine-1(4H)-acetamide | 2-(2,3-Difluorophenyl)ethyl group, trifluoromethyl biphenyl, methoxyethyl | 718.80 | 2-, 3-positions on phenyl |

| Example 419 (EP 4 374 877 A2) | Spirodecene carboxamide | 2,3-Difluorophenylmethyl, hydroxypropylamino-ethoxy-ethoxy, trifluoromethyl | 921 | 2-, 3-positions on phenyl |

Key Observations :

- Core Backbone: The target compound’s isobutyramide backbone contrasts with Goxalapladib’s naphthyridine-acetamide and Example 419’s spirodecene carboxamide.

- Fluorine Substitution : All compounds share 2,3-difluorophenyl groups, which likely enhance electronic interactions with hydrophobic binding pockets in biological targets .

Pharmacological Targets and Mechanisms

- Goxalapladib : Developed by GlaxoSmithKline for atherosclerosis, this compound likely targets inflammatory or lipid-modulating pathways. The trifluoromethyl biphenyl moiety may enhance binding to lipophilic enzyme pockets (e.g., phospholipase A2 inhibitors) .

- Example 419 : The spirodecene carboxamide structure and trifluoromethyl groups suggest a role in targeting kinases or G-protein-coupled receptors (GPCRs), though its exact mechanism remains unspecified .

- This compound : While unconfirmed, its isobutyramide core could interact with amidase enzymes or neurotransmitter receptors (e.g., GABA analogs), depending on additional functionalization.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorination generally reduces oxidative metabolism; Goxalapladib’s ethyl-linked difluorophenyl group may prolong half-life compared to direct aromatic attachments .

- HPLC Retention: Example 419’s short HPLC retention time (1.01 minutes) suggests high polarity despite its large size, possibly due to hydrophilic substituents (e.g., hydroxypropylamino-ethoxy-ethoxy) .

Preparation Methods

Fluoroarene Substitution with Secondary Nitriles

The most widely documented method involves nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluorobenzene with a secondary nitrile (e.g., 2-methylpropionitrile). Key steps include:

Table 1: Product Distribution in Solvent Optimization

| Solvent | Conversion (%) | Selectivity for Target Nitrile (%) |

|---|---|---|

| THF | 92 | 85 |

| Toluene | 78 | 72 |

| Diethyl ether | 65 | 58 |

-

Scalability : Example 15 in demonstrates a scaled-up synthesis (8.6 g yield) using vacuum drying and purification via crystallization from acetonitrile.

Direct Amidation Using Boron Reagents

B(OCH2CF3)3-Mediated Coupling

A solvent-free, one-pot approach employs B(OCH2CF3)3 to directly couple 2-(2,3-difluorophenyl)isobutyric acid with ammonia:

Table 2: Comparison of Boron Reagents in Amidation

| Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| B(OCH2CF3)3 | 5 | 87 | 99.2 |

| B(OMe)3 | 15 | 92 | 98.5 |

| B2O3 | 5 | 15 | 85.0 |

Acyl Chloride Intermediate Route

Thionyl Chloride Activation

This classical method involves:

-

Carboxylic Acid Activation :

-

Amidation :

-

Limitations :

-

Requires strict anhydrous conditions.

-

Generates HCl gas, necessitating specialized equipment.

-

Industrial-Scale Synthesis and Purification

Byproduct Management

-

Key Impurities :

Comparative Analysis of Methods

Q & A

Q. Table 1: Analytical Parameters

| Technique | Conditions | Key Observations | Reference |

|---|---|---|---|

| HPLC | SQD-FA05 | Retention: 1.01 min | |

| LCMS | ESI+ | m/z 597 [M+H]+ | |

| IR | KBr pellet | C=O at 1700 cm⁻¹ |

Basic: How can synthesis of this compound be optimized?

Methodological Answer:

Adopt stepwise protocols from fluorophenyl intermediates:

Protecting Groups : Use tosylates (e.g., 4-methylbenzenesulfonate) to stabilize reactive sites during coupling .

Coupling Reactions : Employ amide bond formation via carbodiimide activation (e.g., EDCl/HOBt).

Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Table 2: Synthesis Optimization

| Step | Reagent/Condition | Yield Improvement | Reference |

|---|---|---|---|

| Tosylation | 4-methylbenzenesulfonyl | 85% purity | |

| Amidation | EDCl, DMF, RT | 78% yield |

Basic: How to assess stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition points (e.g., fluorophenyl analogs degrade above 200°C).

- pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis (amide bond susceptibility) .

- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines).

Advanced: How to design structure-activity relationship (SAR) studies for fluorinated analogs?

Methodological Answer:

- Variable Substituents : Modify the isobutyramide side chain or fluorophenyl ring (e.g., trifluoromethyl or methoxy additions) and test bioactivity .

- Pharmacological Assays : Use atherosclerosis (Lp-PLA2 inhibition) or kinase targets (e.g., quinazoline-based assays) to quantify potency .

Q. Table 3: SAR Data Example

| Analog Modification | Bioactivity (IC50) | Target | Reference |

|---|---|---|---|

| Trifluoromethyl addition | 12 nM | Lp-PLA2 | |

| Piperidinylmethoxy group | 8 nM | Kinase inhibition |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Experimental Variables : Compare assay conditions (e.g., cell lines, inhibitor concentrations). For example, GlaxoSmithKline’s atherosclerosis model (Lp-PLA2) vs. kinase-targeted studies .

- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies.

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and in vivo efficacy models.

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., Lp-PLA2 PDB: 3F9C) to map binding pockets for the fluorophenyl group .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of amide bonds in solvated environments.

- QSAR Models : Train on datasets from patent analogs to predict logP and solubility .

Q. Table 4: Computational Parameters

| Method | Software/Tool | Key Output | Reference |

|---|---|---|---|

| Docking | AutoDock Vina | ΔG = -9.2 kcal/mol | |

| QSAR | MOE | logP = 3.1 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.